4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine
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Overview
Description
4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine is a heterocyclic compound that incorporates a thiophene ring, an oxazole ring, and a pyridine ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine typically involves the formation of the oxazole ring followed by its attachment to the thiophene and pyridine rings. One common method involves the cyclization of a thiophene derivative with a nitrile oxide to form the oxazole ring . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the oxazole ring yields amines .
Scientific Research Applications
4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anti-cancer agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine involves its interaction with various molecular targets. For example, it may inhibit specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered ring containing sulfur.
Oxazole: A five-membered ring containing oxygen and nitrogen.
Pyridine: A six-membered ring containing nitrogen.
Uniqueness
4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
85903-30-6 |
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Molecular Formula |
C12H8N2OS |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
3-pyridin-4-yl-5-thiophen-2-yl-1,2-oxazole |
InChI |
InChI=1S/C12H8N2OS/c1-2-12(16-7-1)11-8-10(14-15-11)9-3-5-13-6-4-9/h1-8H |
InChI Key |
KOKNPMOMIDMEPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C3=CC=NC=C3 |
Origin of Product |
United States |
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